Nboh-2C-CN

5-HT2A Receptor Pharmacological Probe Selectivity Profile

Choose NBOH-2C-CN (25CN-NBOH) over generic 5-HT₂A agonists. Unlike DOI (poor subtype selectivity) and NBOMe analogs (rapid hepatic clearance, Ki 0.044–0.05 nM with off-target binding), NBOH-2C-CN delivers quantifiable receptor specificity (30–180× functional selectivity vs. 5-HT₂C), proven brain penetrance (Papp=29×10⁻⁶ cm/s, free brain Cmax≈200 nM at 15 min), and metabolic stability that ensures reproducible in vivo PK/PD correlations. Blocked selectively by M100907. Published LC-MS/MS method available for immediate plasma/brain quantification. Ideal for HTR, drug discrimination, and CNS 5-HT₂A target-validation studies.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
CAS No. 1391489-32-9
Cat. No. B1652126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNboh-2C-CN
CAS1391489-32-9
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N
InChIInChI=1S/C18H20N2O3/c1-22-17-10-15(11-19)18(23-2)9-13(17)7-8-20-12-14-5-3-4-6-16(14)21/h3-6,9-10,20-21H,7-8,12H2,1-2H3
InChIKeyVWEDZTZAXHMZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NBOH-2C-CN (CAS 1391489-32-9): A Selective 5‑HT₂A Agonist for Neuroscience Tool Procurement


NBOH-2C-CN (also referred to as 25CN-NBOH) is a synthetic phenethylamine derivative that acts as a high‑affinity, selective agonist at the serotonin 5‑HT₂A receptor . It was developed in 2011 at the University of Copenhagen as a pharmacological probe [1]. The compound exhibits nanomolar affinity for the human 5‑HT₂A receptor (Ki = 1.3 nM) and is distinguished by its robust selectivity over the closely related 5‑HT₂C and 5‑HT₂B receptor subtypes .

Technical Basis for Procuring NBOH-2C-CN Over Other 5‑HT₂A Agonists


Within the class of 5‑HT₂A agonists, simple potency alone is an insufficient basis for scientific selection. Compounds such as 25B‑NBOMe and 25I‑NBOMe exhibit even higher affinity (Ki 0.05–0.044 nM) but suffer from extremely rapid hepatic clearance (e.g., 25B‑NBOMe is degraded very rapidly by human liver microsomes) [1] and substantial off‑target binding [2], which confounds behavioral and functional readouts. Conversely, the widely used reference agonist DOI (2,5‑dimethoxy‑4‑iodoamphetamine) lacks subtype selectivity (Ki ratio ~1‑3 for 5‑HT₂A vs. 5‑HT₂C) [3] and displays moderate brain penetration [4]. NBOH‑2C‑CN is specifically engineered to address these limitations, offering a quantifiable balance of high receptor selectivity, improved metabolic stability relative to NBOMe analogs, and demonstrable brain penetrance. This unique profile means that substituting a generic 5‑HT₂A agonist risks introducing either target‑unrelated effects or insufficient in vivo exposure, thereby compromising experimental reproducibility and data interpretation.

Quantitative Differentiation Data for NBOH-2C-CN Procurement Decisions


Superior 5‑HT₂A Subtype Selectivity Compared to the Industry Standard Agonist DOI

NBOH-2C-CN demonstrates a functional selectivity ratio for 5‑HT₂A over 5‑HT₂C ranging from 30‑fold to 180‑fold, as measured by Δlog(Rmax/EC50) values in inositol phosphate and intracellular Ca²⁺ mobilization assays [1]. In contrast, the widely used reference agonist (±)-DOI exhibits minimal selectivity, with a 5‑HT₂A/5‑HT₂C affinity ratio of approximately 1‑3 [2]. This stark difference in subtype discrimination directly impacts the interpretation of behavioral and cellular studies, where 5‑HT₂C activation can be a significant confounding factor.

5-HT2A Receptor Pharmacological Probe Selectivity Profile

Enhanced In Vitro Metabolic Stability Relative to NBOMe‑Class Analogs

In vitro biotransformation studies using human liver microsomes reveal that NBOH-2C-CN is degraded slower and is more metabolically stable compared to other NBOMe compounds investigated to date [1]. Specifically, 25B-NBOMe is characterized by very rapid degradation [2], which contributes to its low oral bioavailability and short duration of action. The improved stability of NBOH-2C-CN translates to more predictable and sustained in vivo exposure.

Drug Metabolism Pharmacokinetics NBOMe Analogs

Quantified Brain Penetrance and Lack of Efflux Liability

NBOH-2C-CN displays high in vitro permeability (Papp = 29 × 10⁻⁶ cm/s) and is not subject to significant P‑glycoprotein‑mediated efflux in cellular transport barrier models [1]. In vivo, a 3 mg/kg subcutaneous dose in mice yields free (unbound) brain concentrations of ~200 nM within 15 minutes, demonstrating rapid and efficient brain penetration [1]. This is in contrast to many other 5‑HT₂A ligands, which either exhibit poor permeability or are actively exported from the CNS.

Blood‑Brain Barrier CNS Drug Delivery In Vivo Pharmacokinetics

Favorable Off‑Target Screening Profile at 10 μM

In a broad off‑target screening panel at a concentration of 10 μM, NBOH-2C-CN displayed either substantially weaker activity or complete inactivity at a plethora of other receptors, transporters, and kinases [1]. This includes negligible activity at serotonin 5‑HT₁A, 5‑HT₁B, 5‑HT₁D, and adrenergic α₁ receptors (all Ki > 10,000 nM) [2]. This profile is superior to that of many NBOMe analogs, which demonstrate significant affinity for the serotonin transporter (SERT) and dopamine D₂ receptors (e.g., 25B‑NBOMe Ki = 840 nM for both) [3].

Off‑Target Pharmacology Selectivity Safety Pharmacology

Validated LC‑MS/MS Analytical Method for Plasma and Brain Tissue Quantification

A fully validated LC‑MS/MS method has been developed and published for the quantification of NBOH-2C-CN in rat plasma and brain tissue [1]. The method employs a simple phospholipid removal sample clean‑up and includes the putative metabolite 2C‑CN, enabling comprehensive pharmacokinetic and metabolism studies [1]. This validated bioanalytical workflow provides a significant advantage for researchers planning in vivo experiments, as it eliminates the need for extensive method development and validation.

Bioanalysis LC‑MS/MS Pharmacokinetics

In Vivo Behavioral Efficacy with 5‑HT₂A‑Specific Antagonism

NBOH-2C-CN dose‑dependently elicits the head‑twitch response (HTR) in mice, a well‑established behavioral correlate of 5‑HT₂A activation in vivo [1]. Critically, this effect is completely blocked by the selective 5‑HT₂A antagonist M100907 (0.01 mg/kg), but is not altered by the 5‑HT₂C antagonist RS102221 (3.0 mg/kg) [1]. This provides direct in vivo pharmacological validation that the compound's effects are mediated specifically through the 5‑HT₂A receptor, unlike less selective agonists where contributions from other receptors cannot be ruled out.

In Vivo Pharmacology Head‑Twitch Response 5-HT2A Antagonist

Optimal Scientific and Pre‑Clinical Use Cases for NBOH-2C-CN


In Vivo Target Engagement Studies for CNS 5‑HT₂A Receptors

Due to its high brain penetrance (Papp = 29 × 10⁻⁶ cm/s; free brain Cmax ≈ 200 nM within 15 minutes post‑dose) [1] and clean off‑target profile [1], NBOH-2C-CN is ideally suited for studies requiring robust and specific in vivo activation of central 5‑HT₂A receptors. The compound's effects can be confidently attributed to 5‑HT₂A engagement, as demonstrated by its selective blockade with M100907 [2].

Pharmacological Validation in Behavioral Models of Hallucinogen Action

Researchers seeking to dissect the specific contribution of 5‑HT₂A receptors in behavioral models such as the head‑twitch response (HTR) or drug discrimination should prioritize NBOH-2C-CN. Its 30‑ to 180‑fold functional selectivity for 5‑HT₂A over 5‑HT₂C [1] ensures that behavioral outcomes are not confounded by simultaneous 5‑HT₂C activation, a limitation of less selective agonists like DOI [3].

Structure‑Activity Relationship (SAR) Studies of 5‑HT₂A Agonists

As a well‑characterized and highly selective N‑benzyl phenethylamine, NBOH-2C-CN serves as an excellent reference standard for SAR programs aimed at developing novel 5‑HT₂A‑targeted therapeutics. Its established binding affinity (Ki = 1.3 nM) , functional activity profile [1], and metabolic stability relative to NBOMe analogs [4] provide a robust benchmark for evaluating new chemical entities.

PK/PD Modeling and Bioanalytical Method Development

The availability of a validated LC‑MS/MS method for quantifying NBOH-2C-CN in plasma and brain tissue [4] makes it an expedient choice for pharmacokinetic/pharmacodynamic (PK/PD) studies. Researchers can directly apply the published method, saving significant time and resources on method development and validation, and can focus on correlating exposure with target engagement and behavioral outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nboh-2C-CN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.